Spergualin trihydrochloride is an antitumor antibiotic originally isolated from the culture filtrate of Bacillus laterosporus []. Its name is derived from the spermidine and guanidine moieties present in its molecular structure []. It exhibits significant growth-inhibitory activity against chick embryo fibroblasts transformed by Rous sarcoma virus []. The compound has been the subject of extensive scientific research, particularly in the fields of antitumor activity and immunosuppression.
Spergualin trihydrochloride is a derivative of the natural product spergualin, which is an antibiotic with notable immunosuppressive properties. Originally isolated from the bacterium Bacillus laterosporus, spergualin exhibits significant antitumor activity and is primarily used in clinical settings to suppress immune responses, particularly in organ transplantation and autoimmune diseases. The compound's molecular formula is , and it has a molecular weight of approximately 496.904 g/mol.
Spergualin was first identified in the late 1970s from a culture of Bacillus laterosporus, a bacterium known for its antibiotic properties. The compound has been studied extensively for its pharmacological applications, particularly in oncology and immunology.
Spergualin trihydrochloride is classified as an immunosuppressive agent and an antibiotic. It belongs to the class of compounds known as guanidines, which are characterized by their ability to interact with biological systems, particularly in modulating immune responses.
The synthesis of spergualin trihydrochloride typically involves several chemical reactions, including condensation and purification processes. A common method includes the acid-catalyzed condensation of specific precursors such as 11-amino-1,1-dihydroxy-3,8-diazaundecane-2-one with guanidine derivatives.
The molecular structure of spergualin trihydrochloride features multiple functional groups, including guanidine and hydroxyl groups, which contribute to its biological activity. The stereochemistry at various positions in the molecule is crucial for its interaction with biological targets.
Spergualin undergoes various chemical reactions that influence its pharmacological properties:
The reaction pathways are influenced by factors such as solvent choice, temperature, and pH levels during synthesis and storage.
Spergualin exerts its immunosuppressive effects through several mechanisms:
Studies have shown that spergualin can significantly reduce primary and secondary immune responses in vitro and in vivo models.
Spergualin trihydrochloride has several scientific uses:
Spergualin trihydrochloride originates from the bioactive metabolites of Gram-positive, spore-forming bacteria within the Brevibacillus laterosporus (formerly Bacillus laterosporus) group. This bacterium is characterized by its unique canoe-shaped parasporal bodies and cytoplasmic crystalline inclusions, distinguishing it from other Bacillus species [1]. Strain-specific metabolic capabilities determine spergualin production efficiency, with variations observed across environmental isolates. Notably, rhizosphere-derived strains (e.g., B. laterosporus K75) exhibit enhanced biosynthetic activity due to the presence of pqq, pstA, and pstB phosphate-solubilizing genes and trp operon genes involved in indole-3-acetic acid (IAA) synthesis [1] [5]. These genetic elements facilitate precursor availability for spergualin biosynthesis.
The spergualin pathway integrates polyamine and amino acid metabolism, leveraging lysine and arginine as key precursors. Studies confirm that B. laterosporus strains utilize defatted seed meals as nitrogen sources to enhance lysine yields, directly influencing spergualin production capacity [8]. Metabolic flux analysis reveals that high-producing strains channel carbon through the TCA cycle toward α-ketoglutarate, a precursor for guanidino group incorporation in spergualin’s structure. Strain YS-13, isolated from Henan Province soils, demonstrates exceptional phosphate-solubilizing activity and secretes hydrolases that liberate organic phosphorus, indirectly supporting spergualin precursor synthesis [5].
Table 1: Key Bacillus laterosporus Strains and Their Spergualin-Relevant Metabolic Traits
Strain Designation | Isolation Source | Key Metabolic Genes | Precursor Yield |
---|---|---|---|
K75 | Rhizosphere soil | trpA-F, pqq, pstA/B | IAA: 13.892 µg/mL [1] |
SVC(II)14 | Cotton-growing soil | iaaM homologs | IAA: 4.74 µg/mL [1] |
YS-13 | Farmland soil (Henan) | Phosphatase genes | P solubilization: 21.24 mg/L [5] |
Bl13 | Undefined | Chitinase genes | Antifungal activity: 26.7% [1] |
Maximizing spergualin titers requires precise control of fermentation parameters. Solid-state fermentation (SSF) outperforms submerged techniques, with optimized media compositions yielding up to 50 billion CFU/g of B. laterosporus spores and >90% sporulation efficiency [6]. Critical parameters include:
Response surface methodology (RSM) modeling further refines these parameters, enabling a 6.29 × 10⁸ CFU/mL cell density for strain YS-13 – a 98.33% match to predicted values [5]. Oxygen transfer remains critical; sterile aeration in tray-based SSF systems (10–20 cm thickness) supports high-density growth without sporulation inhibition [6].
Table 2: Optimized Fermentation Parameters for B. laterosporus Biomass Accumulation
Parameter | Optimal Range | Impact on Yield | Experimental Validation |
---|---|---|---|
Temperature | 28–45°C (34°C ideal) | Maximizes enzyme activity | 54.55% leaf weight increase [1] |
pH | 7.0–7.6 (7.55 ideal) | Stabilizes acid-sensitive enzymes | 26.90% root length gain [1] [5] |
Inoculum Volume | 8% (v/v) liquid; 1–5% (v/m) solid | Reduces lag phase | 6.29 × 10⁸ CFU/mL [5] |
Nutrient Composition | Glucose: 8.96 g/L; Peptone: 8.86 g/L | Enhances precursor flux | 21.24 mg/L P-solubilization [5] |
Fermentation Duration | 48–120 hours (SSF) | Ensures sporulation completion | >90% spore rate [6] |
Natural spergualin (C17H37N7O3) consists of a trihydrochloride salt form with a molecular weight of 387.529 g/mol [4]. Its structure integrates:
Synthetic modifications generate analogs with altered bioactivity profiles:
Biosynthetic congeners from B. laterosporus fermentation include spergualin-15-sulfate and N-acetylspergualin, which exhibit 30–50% lower activity than the parent compound. Structural analysis confirms that synthetic modifications at the C15 position (e.g., deoxygenation) better preserve bioactivity than fermentation-derived sulfation or acetylation [4].
Table 3: Structural and Functional Comparison of Spergualin Analogs
Compound | Structural Feature | Bioactivity Change | Production Method |
---|---|---|---|
Natural Spergualin | C15-OH, heptanamide chain | Reference activity (1×) | Microbial fermentation [1] |
15-Deoxyspergualin | C15-H | 20× immunosuppression [4] | Semisynthesis [4] |
Spergualin-15-sulfate | C15-OSO₃H | 0.5× activity | Fermentation byproduct [4] |
N-Acetylspergualin | N-Acetyl-guanidine | 0.3× activity | Fermentation byproduct [4] |
n-Butylspergualin | C4 alkyl chain | Undetectable activity | Semisynthesis [4] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1